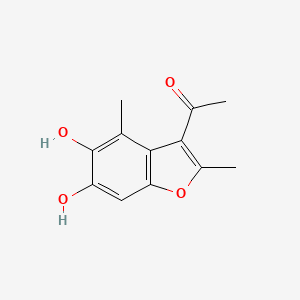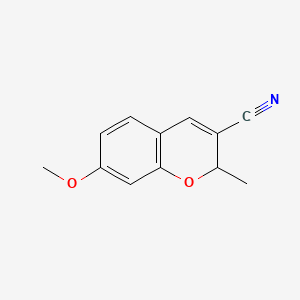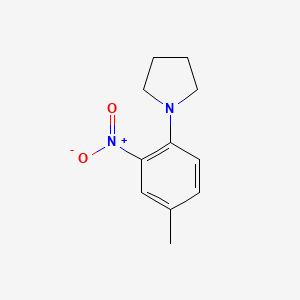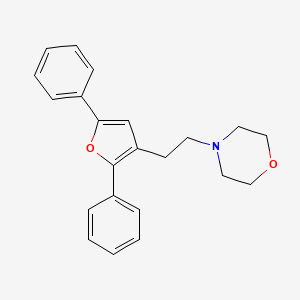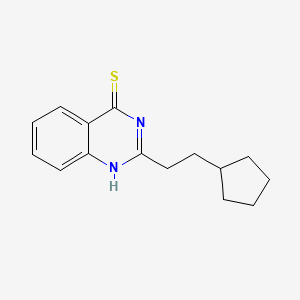![molecular formula C9H15NO B13797004 Bicyclo[4.2.0]octane-7-carboxamide CAS No. 90693-50-8](/img/structure/B13797004.png)
Bicyclo[4.2.0]octane-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]octane-7-carboxamide is a chemical compound with the molecular formula C9H15NO It is a bicyclic structure that includes a cyclobutane ring fused to a cyclohexane ring, with a carboxamide group attached to the seventh carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octane-7-carboxamide can be synthesized through several methods. One common approach involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition, ring expansion, and 1,2-silyl shift to form the bicyclic structure . Another method involves the use of a rhodium (I) complex to catalyze the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octane-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s bicyclic structure and carboxamide group make it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octane-7-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a potential candidate for the development of new bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research into this compound derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of bicyclo[4.2.0]octane-7-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.2.0]octane-7-carboxamide can be compared to other bicyclic compounds, such as bicyclo[3.2.0]heptane and bicyclo[4.2.0]octa-1,5,7-triene. These compounds share similar structural features but differ in their ring sizes and functional groups.
Eigenschaften
CAS-Nummer |
90693-50-8 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
bicyclo[4.2.0]octane-7-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2,(H2,10,11) |
InChI-Schlüssel |
XZJFFSKANAKVKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CC2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


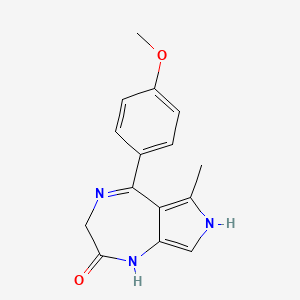
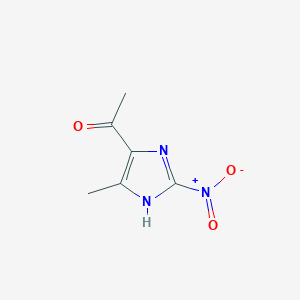

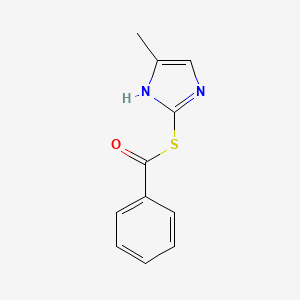
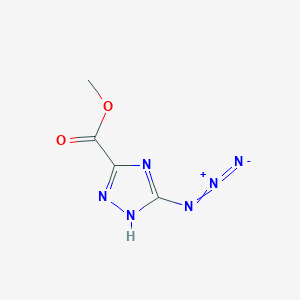
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
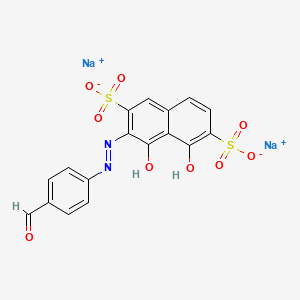
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
